(2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
“(2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone”, also known as Compound 14, is a potent inhibitor. It is a light-brown solid with a melting point of 134–136 °C . The molecular formula is C24H26N4O3 and the molecular weight is 418.497.
Physical And Chemical Properties Analysis
This compound is a light-brown solid with a melting point of 134–136 °C . The molecular formula is C24H26N4O3 and the molecular weight is 418.497.Scientific Research Applications
Alzheimer’s Disease Treatment
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety, similar to Compound 14, have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are involved in the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in the treatment of Alzheimer’s disease .
Antimicrobial Activity
Pyridazinone derivatives have shown a wide range of pharmacological activities, including antimicrobial effects . This suggests that Compound 14 could potentially be used in the development of new antimicrobial agents.
Antidepressant Effects
Pyridazinone derivatives have also been associated with antidepressant effects . This suggests that Compound 14 could potentially be used in the development of new antidepressant medications.
Anti-hypertensive Activity
Pyridazinone derivatives have been associated with anti-hypertensive effects . This suggests that Compound 14 could potentially be used in the development of new anti-hypertensive medications.
Anticancer Activity
Pyridazinone derivatives have been associated with anticancer effects . This suggests that Compound 14 could potentially be used in the development of new anticancer medications.
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-7-9-18(10-8-17)19-11-12-22(26-25-19)27-13-15-28(16-14-27)24(29)23-20(30-2)5-4-6-21(23)31-3/h4-12H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCVLGCVVCYYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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